molecular formula C10H7NO B6252473 2-(1-benzofuran-5-yl)acetonitrile CAS No. 37813-04-0

2-(1-benzofuran-5-yl)acetonitrile

Cat. No.: B6252473
CAS No.: 37813-04-0
M. Wt: 157.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzofuran-5-yl)acetonitrile is a chemical compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol . Its structure consists of a benzofuran ring system linked to an acetonitrile group, a combination that makes it a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. Researchers utilize this compound as a key precursor for the development of more complex molecules, particularly those containing the benzofuran scaffold . Benzofuran derivatives are a significant area of investigation due to their diverse pharmacological profiles. For instance, structurally related compounds have been studied as potent and selective histamine H3 receptor antagonists for potential application in neurological disorders , while others have been explored for their interaction with estrogen receptors . The nitrile functional group in this compound offers a versatile handle for further chemical transformations, including hydrolysis to carboxylic acids or reduction to amines, facilitating the exploration of structure-activity relationships in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Key Identifiers and Properties CAS Number: Information pending Molecular Formula: C10H7NO Molecular Weight: 157.17 g/mol SMILES: C1=CC2=C(C=CO2)C=C1CC#N InChI Key: LAUKCBLGPOGMJR-UHFFFAOYSA-N

Properties

CAS No.

37813-04-0

Molecular Formula

C10H7NO

Molecular Weight

157.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 1 Benzofuran 5 Yl Acetonitrile and Its Precursors

Strategies for Benzofuran (B130515) Ring System Formation

The formation of the benzofuran ring is a cornerstone of this synthesis. Various methods, including cyclization, condensation, and multicomponent reactions, have been developed to achieve this.

Intramolecular cyclization is a powerful tool for forming the furan (B31954) ring of the benzofuran system. These reactions can be promoted by metal catalysts or conducted under metal-free conditions.

Transition metal catalysis offers a versatile and efficient means of constructing the benzofuran ring. Palladium, copper, and nickel catalysts are particularly prominent in this regard.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for their ability to facilitate carbon-carbon and carbon-heteroatom bond formation. One-pot syntheses of benzofurans have been achieved using palladium nanoparticles via Sonogashira cross-coupling reactions under ambient conditions. chemicalbook.comnih.gov For instance, the reaction of 2-(2-formylphenoxy)acetonitriles with aryl boronic acids, catalyzed by palladium acetate (B1210297), yields 2-aroylbenzofurans. lp.edu.ua This highlights the use of precursors already containing the acetonitrile (B52724) moiety. Another palladium-catalyzed domino reaction involves the intermolecular Sonogashira coupling of 2-(2-bromophenoxy)acetonitrile (B1272177) with terminal acetylenes, followed by an intramolecular carbanion-yne cyclization to afford 2,3-disubstituted benzofurans. mit.edu

Catalyst Precursors Reaction Type Key Features
Palladium Nanoparticles 2-halophenols, terminal alkynes Sonogashira cross-coupling/cyclization Ambient conditions, recyclable catalyst chemicalbook.comnih.gov
Palladium Acetate 2-(2-formylphenoxy)acetonitriles, aryl boronic acids Suzuki coupling/cyclization Utilizes acetonitrile-containing precursors lp.edu.ua
Pd(OAc)2/Xantphos 2-(2-bromophenoxy)acetonitrile, terminal acetylenes Sonogashira coupling/cycloisomerization Domino reaction for 2,3-disubstitution mit.edu

Copper-Catalyzed Reactions: Copper catalysts are also effective for benzofuran synthesis. A regioselective synthesis of polysubstituted benzofurans has been reported through a copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. dtu.dk This method involves a sequential nucleophilic addition and oxidative cyclization. One-pot, three-component syntheses of indole-benzofuran bis-heterocycles from terminal alkynes, salicylaldehydes, and indoles have been developed via copper-catalyzed tandem annulation. chemistrystudent.com

Nickel-Catalyzed Reactions: Nickel catalysts provide a cost-effective alternative to palladium for certain cyclization reactions. Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones can produce benzofuran derivatives. oregonstate.edu Furthermore, nickel has been used in the intramolecular dehydrogenative coupling of ortho-alkenyl phenols to synthesize 3-aryl benzofurans, using molecular oxygen as the oxidant. chemicalbook.com

Metal-free approaches to benzofuran synthesis are gaining traction due to their environmental and economic benefits. A transition-metal-free, base-catalyzed intramolecular cyclization of 2-ynylphenols has been developed for the synthesis of 2-substituted benzo[b]furans. researchgate.net This method uses readily available cesium carbonate as the catalyst under mild conditions. Another metal-free, one-pot synthesis involves the reaction of ethyl acetohydroxamate with diaryliodonium salts, followed by reaction with ketones under acidic conditions to yield substituted benzofurans through a dtu.dkdtu.dk-rearrangement and cyclization. researchgate.net

Oxidative cyclization provides a direct route to the benzofuran core. An efficient synthesis of functionalized 2-benzyl benzo[b]furans is achieved through a regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols using a palladium catalyst and benzoquinone as an oxidant. chemguide.co.ukgoogle.com

Condensation and annulation reactions are classical methods for constructing heterocyclic rings. A [4+3] annulation of benzofuran-derived azadienes with α-bromohydroxamates has been established for the synthesis of benzofuran-fused 1,4-diazepinones.

A key precursor for the synthesis of 2-(1-benzofuran-5-yl)acetonitrile is 5-(cyanomethyl)salicylaldehyde. This can be prepared from 5-(chloromethyl)salicylaldehyde via nucleophilic substitution with a cyanide salt. The resulting 5-(cyanomethyl)salicylaldehyde can then undergo condensation with diethyl bromomalonate in the presence of a base to form ethyl 5-cyanomethylbenzofuran-2-carboxylate. This ester can then be hydrolyzed to the corresponding carboxylic acid, which upon decarboxylation, yields this compound.

Precursor Reagents Product Reaction Type
5-(chloromethyl)salicylaldehyde NaCN or KCN 5-(cyanomethyl)salicylaldehyde Nucleophilic Substitution
5-(cyanomethyl)salicylaldehyde Diethyl bromomalonate, K2CO3 Ethyl 5-cyanomethylbenzofuran-2-carboxylate Condensation/Cyclization
Ethyl 5-cyanomethylbenzofuran-2-carboxylate KOH, Ethanol (B145695) 5-cyanomethylbenzofuran-2-carboxylic acid Hydrolysis
5-cyanomethylbenzofuran-2-carboxylic acid Quinoline, Heat This compound Decarboxylation

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step. A one-pot, five-component reaction involving a Ugi-azide multicomponent reaction coupled to an intramolecular cyclization catalyzed by Pd/Cu has been utilized to synthesize highly substituted benzofurans. Another example is a copper-catalyzed three-component tandem cyclization for the one-pot synthesis of indole-benzofuran bis-heterocycles. chemistrystudent.com A facile one-pot multicomponent reaction of aryl/hetryl chalcones, thiosemicarbazide, and 1-(benzofuran-2-yl)-2-bromoethan-1-one has also been developed.

Cyclization Reactions for Benzofuran Core Construction

Introduction of the Acetonitrile Moiety

The introduction of the acetonitrile group onto the 5-position of the benzofuran ring is a critical step in the synthesis of the target compound. This can be achieved through several strategies, primarily involving direct alkylation or the conversion of other functional groups into a nitrile.

Direct C-Alkylation or Arylation Approaches

Direct C-alkylation or arylation methods offer a convergent approach to forming the C-C bond between the benzofuran ring and the acetonitrile unit. One common strategy involves the use of a pre-functionalized benzofuran, such as a 5-halobenzofuran, which can then undergo a cross-coupling reaction with a suitable acetonitrile equivalent. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for this transformation. nih.gov

Another approach involves the generation of a nucleophilic benzofuran species, such as an organometallic derivative, which can then react with an electrophilic acetonitrile source. For example, a Grignard reagent formed from 5-bromobenzofuran (B130475) can be reacted with a haloacetonitrile. However, the reactivity of the Grignard reagent and the potential for side reactions must be carefully controlled.

More recent developments in C-H functionalization offer a more atom-economical approach. hw.ac.uk Direct C-H alkylation of the benzofuran ring at the C5 position with a reagent like bromoacetonitrile, often catalyzed by a transition metal, can forge the desired bond without the need for pre-functionalization. However, achieving high regioselectivity for the C5 position over other positions on the benzofuran ring can be a significant challenge. hw.ac.uk

Functional Group Interconversions to Nitrile

An alternative and widely employed strategy is the conversion of a pre-existing functional group at the 5-position of the benzofuran into a nitrile. This two-step approach often provides better control over regioselectivity.

A common precursor for this transformation is 1-benzofuran-5-carbaldehyde (B110962). pharmaffiliates.com This aldehyde can be synthesized through various methods, including the formylation of 5-bromobenzofuran using a Grignard reaction followed by quenching with N,N-dimethylformamide (DMF).

Once the aldehyde is obtained, it can be converted to the nitrile through several established methods: organic-chemistry.org

From Aldehydes to Nitriles: A one-pot transformation of aldehydes to nitriles can be achieved by heating with O-(diphenylphosphinyl)hydroxylamine (DPPH) in toluene. acs.org This method is notable for its chemoselectivity, tolerating other functional groups like alcohols, ketones, and esters. acs.org Another approach involves the use of azidotrimethylsilane (B126382) in the presence of a catalytic amount of triflic acid. nih.gov More traditional methods involve the conversion of the aldehyde to an aldoxime, followed by dehydration using reagents like acetic anhydride (B1165640) or phosphorus pentoxide. google.com A simple and efficient method for the direct synthesis of nitriles from aldehydes utilizes ammonium (B1175870) acetate as the nitrogen source, iodine as a catalyst, and tert-butyl hydroperoxide (TBHP) as an oxidant under mild conditions. rsc.org

The following table summarizes various methods for the conversion of aldehydes to nitriles:

Reagent/Catalyst SystemKey FeaturesReference
O-(diphenylphosphinyl)hydroxylamine (DPPH)Chemoselective, good yields, base/oxidant-free. acs.org
Azidotrimethylsilane/TfOHHigh yields, tolerates diverse functional groups. nih.gov
Hydroxylamine then DehydrationTraditional two-step method. google.com
NH₄OAc/I₂/TBHPMild conditions, environmentally friendly solvent (ethanol). rsc.org

Chemo- and Regioselective Considerations in Synthesis

The synthesis of this compound requires careful control of both chemoselectivity and regioselectivity.

Regioselectivity is a primary concern during the functionalization of the benzofuran ring. When starting with an unsubstituted benzofuran, electrophilic substitution reactions can lead to a mixture of isomers. Therefore, the use of a pre-functionalized starting material, such as 5-bromobenzofuran, is often preferred to ensure selective functionalization at the desired C5 position. sigmaaldrich.comscbt.comnih.gov The synthesis of 1-benzofuran-5-carbaldehyde from 5-bromobenzofuran is a prime example of a regioselective process. In the context of C-H functionalization, directing groups can be employed to favor reaction at a specific position, although this adds extra steps to the synthetic sequence. hw.ac.uk The regioselectivity of cyclization reactions to form the benzofuran ring itself is also a critical factor, with substitution patterns on the precursors influencing the final product distribution. nsf.govwuxibiology.com

Chemoselectivity becomes crucial when the benzofuran precursor contains multiple reactive sites. For example, during the introduction of the acetonitrile moiety via functional group interconversion, the chosen reagents should selectively react with the aldehyde group without affecting the benzofuran ring or other substituents. The use of DPPH for the conversion of aldehydes to nitriles is a good example of a chemoselective transformation. acs.org Similarly, when performing cross-coupling reactions, the catalyst and reaction conditions must be chosen to avoid unwanted side reactions.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. Key considerations include the use of less hazardous reagents, renewable feedstocks, and more efficient, atom-economical reactions.

The development of catalytic methods for both the formation of the benzofuran ring and the introduction of the acetonitrile group is a significant step towards greener synthesis. elsevier.esnih.govacs.org Palladium-catalyzed reactions, for example, often proceed with high efficiency and selectivity under milder conditions than traditional stoichiometric methods. nih.govelsevier.es The use of copper catalysts, which are less toxic and more abundant than palladium, is also being explored. nih.gov

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable from a green chemistry perspective as they reduce solvent waste, energy consumption, and purification steps. The one-pot conversion of aldehydes to nitriles is an example of such a process. acs.orgrsc.org

The choice of solvent is another critical aspect. The use of environmentally benign solvents like water or ethanol is preferred over hazardous organic solvents. organic-chemistry.orgrsc.org For instance, an efficient method for the direct synthesis of nitriles from aldehydes has been developed using ethanol as the solvent. rsc.org

Furthermore, the development of synthetic routes that utilize renewable starting materials is a key goal of green chemistry. While not always directly applicable to the synthesis of this specific compound, the broader field of benzofuran synthesis is exploring the use of bio-based precursors. elsevier.es

Reactivity Profiles and Transformational Chemistry of 2 1 Benzofuran 5 Yl Acetonitrile

Reactivity of the Acetonitrile (B52724) Group as an Active Methylene (B1212753) Moiety

The methylene group (—CH₂—) positioned between the benzofuran (B130515) ring and the nitrile group (—C≡N) is considered an active methylene moiety. The electron-withdrawing nature of the adjacent nitrile group increases the acidity of the methylene protons, making them susceptible to removal by a base. This characteristic is fundamental to a variety of synthetic transformations.

Alkylation and Acylation Reactions

The acidic nature of the methylene protons in 2-(1-benzofuran-5-yl)acetonitrile facilitates its participation in alkylation and acylation reactions. Upon treatment with a suitable base, a carbanion is generated, which can then act as a nucleophile, attacking alkyl or acyl halides to form new carbon-carbon bonds at the methylene position. While specific examples for this compound are not extensively documented in the provided search results, the general reactivity of similar active methylene compounds is well-established. For instance, a patent describes the alkylation of related benzofuran derivatives with appropriate halides. google.com

Acylation reactions on the benzofuran ring itself have been reported, typically yielding 2-acylbenzofurans. arkat-usa.org These reactions, however, target the benzofuran ring rather than the active methylene group of the title compound.

Heterocyclic Ring Formation via Nitrile Reactivity

The nitrile group of this compound is a versatile functional group that can participate in the construction of various heterocyclic rings. nih.govnih.govsigmaaldrich.com The reactivity of the nitrile group, often in conjunction with the adjacent active methylene group, allows for cyclization reactions to form five-membered and other heterocyclic systems. nih.govnih.gov For instance, 1H-benzimidazole-2-acetonitriles are used as synthons in the synthesis of fused benzimidazoles. researchgate.net These reactions often involve condensation with a bifunctional reagent, where the nitrile carbon acts as an electrophile and can be attacked by a nucleophile, leading to ring closure.

Transformations Involving the Benzofuran Core

The benzofuran ring system in this compound is an aromatic heterocycle that can undergo various transformations, including electrophilic substitution and functionalization at different positions.

Electrophilic Aromatic Substitution on the Benzofuran Ring

The benzofuran ring is susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the directing effects of the existing substituents and the inherent reactivity of the benzofuran ring system. stackexchange.comechemi.com In electrophilic substitution reactions, the furan (B31954) ring of benzofuran is generally more reactive than the benzene (B151609) ring. stackexchange.comechemi.com Attack at the 2-position is often favored as it leads to a more stable carbocation intermediate where the positive charge can be delocalized over the benzene ring. stackexchange.comechemi.com

The substituent already present on the benzene ring of this compound, the acetonitrile group at position 5, will influence the regioselectivity of further electrophilic substitutions on the benzene part of the molecule. Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. libretexts.orguci.edu

Functionalization at Peripheral Positions

Functionalization at various positions of the benzofuran ring system allows for the synthesis of a wide range of derivatives with diverse properties. For instance, the synthesis of 2-aryl-1-benzofuran-5-carboxaldehyde has been achieved through various methods, including the coupling of 5-iodovanillin (B1580916) with phenylacetylene. jocpr.com This indicates that positions on the benzene ring of the benzofuran core can be functionalized.

Furthermore, a patent describes the synthesis of benzofuran derivatives with substitutions at various positions, highlighting the possibility of introducing groups like carboxylates on the benzofuran scaffold. google.com The synthesis of novel benzofuran-azacyclic hybrids involved the bromination of the methyl group at the 3-position of a 2-benzoyl-3-methylbenzofuran, demonstrating that peripheral positions can be selectively functionalized. acs.org

Ring-Opening and Rearrangement Reactions

The benzofuran ring system, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, offering pathways to structurally diverse molecules.

Ring-Opening Reactions: The cleavage of the C2-O bond in the benzofuran ring is a known transformation that can be initiated by various reagents. kyoto-u.ac.jp For instance, reductive cleavage using lithium metal in the presence of an electron transfer catalyst can selectively break the C2-O bond. This process generates an o-hydroxystyrene derivative after an acidic workup. By using different electrophiles instead of a proton source, a variety of substituents can be introduced at the β-position of the resulting styrene (B11656) skeleton. kyoto-u.ac.jp

Another approach involves transition metal catalysis. Nickel-catalyzed reactions can lead to the ring-opening arylation and alkylation of benzofurans. kyoto-u.ac.jp Similarly, rhodium catalysts have been employed for the ring-opening arylation of benzofuran. kyoto-u.ac.jp Manganese ate-complexes have also been shown to induce migratory ring-opening of the benzofuran nucleus. kyoto-u.ac.jp

Rearrangement Reactions: Rearrangement reactions provide a powerful tool for skeletal diversification in organic synthesis. wiley-vch.de In the context of benzofuran chemistry, rearrangements can be triggered under acidic or basic conditions, or through the influence of catalysts. For example, during the synthesis of certain benzofuran derivatives, an unusual rearrangement from a benzopyran to a benzofuran structure has been observed. mdpi.com This particular rearrangement occurred under moderate conditions and presents a practical method for preparing biologically relevant benzofuran compounds. mdpi.com Another notable rearrangement is the oxa-variant of the Fischer indole (B1671886) synthesis, a wiley-vch.dewiley-vch.de-sigmatropic rearrangement, which has been utilized in the synthesis of complex natural products containing the benzofuran motif. rsc.org

Catalytic Transformations

Catalytic methods are central to the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the modification of benzofuran scaffolds. nih.gov

Heck Reaction: The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is a valuable tool for the synthesis of substituted alkenes. rug.nl While direct examples involving this compound are not prevalent in the provided search results, the Heck reaction is a general and powerful method for functionalizing aryl halides and related substrates. For instance, a direct arylation and ring closure of benzofurans using a Heck-type oxyarylation mechanism has been reported. acs.org

Sonogashira Reaction: The Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides, is a highly effective method for constructing carbon-carbon bonds. organic-chemistry.org This reaction has been employed in domino processes for the synthesis of 2,3-disubstituted benzo[b]furans. For example, a one-pot reaction involving the intermolecular Sonogashira coupling of a 2-(2-bromophenoxy)acetonitrile (B1272177) derivative with a terminal alkyne, followed by an intramolecular cyclization, yields complex benzofuran structures. organic-chemistry.orgacs.org The optimization of this reaction often involves the use of a palladium catalyst such as Pd(OAc)₂, a ligand like Xantphos, and a base like K₃PO₄ in a suitable solvent like toluene. organic-chemistry.org

A general two-step procedure has been developed to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from the corresponding bromo-fluoro-cyanopyridines using a Sonogashira cross-coupling as the initial step. soton.ac.uk This highlights the broad applicability of the Sonogashira reaction in complex molecule synthesis. soton.ac.ukresearchgate.net

Suzuki Coupling: The Suzuki cross-coupling reaction, which couples organoboron compounds with halides or triflates, is another powerful palladium-catalyzed transformation for forming carbon-carbon bonds. nih.govsemanticscholar.org It is particularly useful for synthesizing biaryl compounds. nih.govsemanticscholar.org For instance, 2-(4-bromophenyl)benzofuran (B12281498) can undergo Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst and a base to produce novel 2-arylbenzo[b]furan derivatives with biaryl moieties. nih.govsemanticscholar.org

The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions involving benzofuran derivatives.

Reaction Catalyst Ligand Base Solvent Temperature Reference
Sonogashira CouplingPd(OAc)₂XantphosK₃PO₄Toluene120 °C organic-chemistry.org
Sonogashira CouplingPd(PPh₃)₄-Et₃NTHF/Et₃NRoom Temp soton.ac.uk
Suzuki CouplingPd(II) complex-K₂CO₃EtOH/H₂O80 °C nih.govsemanticscholar.org

Copper catalysis offers a cost-effective and versatile alternative to palladium for various organic transformations. beilstein-journals.org Copper-catalyzed reactions have been successfully applied to the synthesis and functionalization of benzofurans. A facile synthesis of benzofurans has been achieved through a copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure involves the sequential nucleophilic addition of phenols to alkynes followed by oxidative cyclization. rsc.org

In the context of acetonitrile derivatives, a copper-catalyzed three-component reaction of alkenes, acetonitrile, and sodium azide (B81097) has been developed to afford γ-azido alkyl nitriles. nih.gov This transformation allows for the simultaneous introduction of two valuable functional groups, the cyano and azido (B1232118) groups, across a double bond. nih.gov

Besides palladium and copper, other transition metals also play a role in the chemistry of benzofurans. Nickel-catalyzed ring-opening arylations and alkylations have been mentioned previously. kyoto-u.ac.jp Rhodium catalysts are also effective for ring-opening arylations of benzofuran. kyoto-u.ac.jp Furthermore, benzofuran derivatives have been used as ligands to form complexes with various transition metals, including copper, iron, zinc, and lanthanum, leading to novel compounds with potential antiviral activities. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the hydrogen and carbon skeletons of 2-(1-benzofuran-5-yl)acetonitrile.

The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The benzofuran (B130515) core features both a benzene (B151609) ring and a furan (B31954) ring. The protons on the benzene portion (H-4, H-6, and H-7) and the furan portion (H-2 and H-3) will resonate in the aromatic region, typically between δ 6.5 and 8.0 ppm.

Based on the known spectrum of the parent benzofuran, the furan-ring protons H-2 and H-3 are expected at approximately δ 7.6 ppm and δ 6.7 ppm, respectively. The protons on the benzene ring will be influenced by the C-5 substitution. H-4, being adjacent to the electron-donating oxygen of the furan ring and the C-5 substituent, would likely appear as a doublet of doublets. H-6, also a doublet of doublets, and H-7, a doublet, would complete the aromatic signals. A key feature for this specific isomer is the signal for the methylene (B1212753) protons (-CH₂CN), which would be highly deshielded by the adjacent benzofuran ring and the electron-withdrawing nitrile group. This signal is anticipated to appear as a sharp singlet, integrating to two protons, likely in the range of δ 3.8-4.2 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic Protons6.7 - 8.0m-5H
Methylene (-CH₂)3.8 - 4.2s-2H

Note: Predicted values are based on general principles and data from analogous structures.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct carbon signals are expected. The carbons of the benzofuran ring typically resonate between δ 105 and 155 ppm. The two quaternary carbons where the rings are fused (C-3a and C-7a) and the oxygen-bearing carbon (C-2) are found further downfield.

The nitrile carbon (-C≡N) is expected to appear in a characteristic downfield region, generally around δ 117-120 ppm. The methylene carbon (-CH₂-) signal would likely be found in the δ 20-30 ppm range. The specific chemical shifts of the benzofuran carbons, particularly C-4, C-5, and C-6, would be diagnostic in confirming the position of the acetonitrile (B52724) substituent.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Benzofuran C-atoms105 - 155
Nitrile (-CN)117 - 120
Methylene (-CH₂)20 - 30

Note: Predicted values are based on general principles and data from analogous structures.

While 1D NMR provides primary structural data, two-dimensional (2D) NMR experiments would be employed for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity of adjacent protons within the benzene ring (e.g., H-6 with H-7).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon. This would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) H-C correlations. Critically, it would show a correlation from the methylene protons (-CH₂) to the C-5 carbon of the benzofuran ring, as well as to C-4 and C-6, providing unequivocal proof of the 5-position substitution.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₇NO), the exact monoisotopic mass is 157.0528 g/mol . HRMS analysis would be expected to detect the protonated molecular ion, [M+H]⁺, at an m/z value extremely close to 158.0601. The precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, making it a definitive tool for formula confirmation.

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion of this compound will break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure.

A primary and highly likely fragmentation pathway would involve the cleavage of the bond between the benzofuran ring and the acetonitrile side chain. This would result in the formation of a stable benzofuranyl cation or the loss of a cyanomethyl radical (•CH₂CN). The stability of the benzofuran ring system suggests that a fragment corresponding to the benzofuran-5-yl cation (m/z 117) would be a prominent peak in the spectrum. Another possible fragmentation involves the loss of hydrogen cyanide (HCN, 27 Da) from a rearranged molecular ion, a common pathway for nitriles. The resulting mass spectrum would thus be a unique fingerprint, characterized by the molecular ion peak and a series of fragment ions that are diagnostic of the 5-substituted benzofuran acetonitrile structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of the benzofuran ring system and the acetonitrile moiety.

Key expected IR absorption bands for this compound are detailed in the table below. The presence of a sharp, medium-intensity band around 2250 cm⁻¹ is a clear indicator of the nitrile (C≡N) group. sigmaaldrich.com Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic and furan rings typically produce a series of bands in the 1600-1450 cm⁻¹ region. prepchem.commdpi.com The characteristic C-O-C stretching of the furan ring is also a key diagnostic feature. prepchem.com

Table 1: Expected Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)IntensityAssignment
3150-3000Medium to WeakAromatic C-H Stretching
~2920WeakAliphatic C-H Stretching (CH₂)
~2250Medium, SharpC≡N (Nitrile) Stretching
1620-1580Medium to StrongC=C Aromatic Ring Stretching
1480-1440Medium to StrongC=C Aromatic Ring Stretching
1260-1200StrongAryl-O Stretching (C-O-C of furan)
900-675StrongAromatic C-H Out-of-Plane Bending

Advanced Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic methods are essential for separating this compound from any impurities, starting materials, or byproducts and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing non-volatile components, while Gas Chromatography (GC) is suited for volatile impurities.

A robust reverse-phase HPLC (RP-HPLC) method can be developed for the purity determination and quantitative analysis of this compound. Such methods are widely used for the analysis of benzofuran derivatives due to their efficacy in separating compounds with varying polarities. sielc.comabap.co.in

A typical HPLC system would consist of a C18 stationary phase, which is non-polar, and a polar mobile phase, usually a mixture of acetonitrile and water or methanol (B129727) and water. sielc.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any closely related impurities. abap.co.in Detection is commonly performed using a UV detector, as the benzofuran ring system is strongly UV-active.

Table 2: Proposed HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A, increasing B over time
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

This method would be capable of separating this compound from potential impurities such as unreacted starting materials (e.g., 5-formylbenzofuran) or byproducts from the synthesis. prepchem.com

The synthesis of this compound may involve the use of various volatile organic solvents, and their presence in the final product needs to be controlled. Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard technique for the analysis of residual solvents.

Common solvents used in the synthesis of benzofuran derivatives include acetonitrile, toluene, acetone, and dimethylformamide (DMF). acs.orgmdpi.comnih.gov A GC method would be developed to separate and quantify these potential volatile impurities. The method typically involves dissolving the sample in a high-boiling point solvent (e.g., dimethyl sulfoxide) and injecting it into the GC system. A capillary column with a suitable stationary phase (e.g., a polyethylene (B3416737) glycol or a polysiloxane-based phase) would be used to separate the volatile components based on their boiling points and polarity.

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature search, a specific crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or published in peer-reviewed journals. However, the solid-state structure can be inferred by examining the crystallographic data of closely related benzofuran derivatives. mdpi.comasianpubs.org

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For a benzofuran derivative, the benzofuran ring system is generally found to be planar. mdpi.comasianpubs.org

In the absence of specific data for this compound, a hypothetical crystal structure analysis would focus on determining the following parameters:

Crystal System: The crystal system (e.g., monoclinic, triclinic, orthorhombic) describes the symmetry of the unit cell. asianpubs.org

Space Group: This provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). asianpubs.org

Intermolecular Interactions: In the solid state, molecules of this compound would be expected to pack in a way that maximizes stabilizing interactions, such as π-π stacking between the benzofuran rings and potential weak hydrogen bonds involving the nitrile nitrogen and aromatic hydrogens.

Once crystallographic data becomes available, it will provide invaluable insight into the precise solid-state conformation and packing of this molecule.

Compound Names Mentioned in this Article

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are instrumental in understanding the intrinsic properties of 2-(1-benzofuran-5-yl)acetonitrile. These computational approaches allow for the detailed examination of its electronic landscape, which is crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. researchgate.netresearchgate.net For benzofuran (B130515) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and predict various properties. researchgate.net These calculations can determine bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation. The optimized geometry provides a foundation for further analysis of the molecule's reactivity and spectroscopic properties. For instance, theoretical vibrational frequencies calculated using DFT have shown excellent agreement with experimental FT-IR data for similar benzofuran structures. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Benzofuran Derivative
PropertyCalculated ValueMethod/Basis Set
HOMO-LUMO Energy Gap4.189 eVB3LYP/6311+(d,p)
Dipole MomentCalculatedB3LYP/6311+(d,p)
PolarizabilityCalculatedB3LYP/6311+(d,p)
HyperpolarizabilityCalculatedB3LYP/6311+(d,p)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. researchgate.net A smaller gap generally indicates higher reactivity and greater polarizability. researchgate.net For benzofuran derivatives, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. mdpi.com The distribution of the HOMO and LUMO across the benzofuran ring and the acetonitrile (B52724) substituent in this compound would reveal the regions most susceptible to reaction.

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential Surface (ESP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netchemrxiv.orgscispace.com It is a valuable tool for understanding intermolecular interactions, as it shows regions of positive and negative electrostatic potential. researchgate.netnih.gov Red-colored regions on an ESP map typically indicate areas of high electron density and negative potential, which are prone to electrophilic attack. Conversely, blue-colored regions represent electron-deficient areas with positive potential, susceptible to nucleophilic attack. researchgate.net For this compound, an ESP map would highlight the electronegative nitrogen atom of the nitrile group and potentially electron-rich areas on the benzofuran ring, providing insights into its non-covalent interactions and reactivity patterns. researchgate.netnih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways. pku.edu.cnnih.gov

Transition State Calculations and Reaction Coordinate Analysis

To understand how a reaction proceeds, it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. beilstein-journals.org Computational methods can be used to locate and characterize the geometry and energy of transition states. beilstein-journals.org Reaction coordinate analysis, also known as potential energy surface (PES) scanning, involves calculating the energy of the system as a function of the geometric changes that occur during a reaction. This analysis provides a detailed picture of the energy profile of the reaction, including activation barriers and the energies of any intermediates. For reactions involving benzofuran derivatives, such as their synthesis or subsequent transformations, these calculations can reveal the feasibility of a proposed mechanism and explain observed product distributions. nih.govacs.org

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. For this compound, theoretical calculations can provide a basis for assigning peaks in its NMR, IR, and Raman spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key area where computational chemistry aids in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable technique for calculating the NMR shielding tensors of molecules. mdpi.comnih.gov These shielding tensors are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict the ¹H and ¹³C chemical shifts. mdpi.com The accuracy of these predictions is generally high, with excellent linear correlations observed between calculated and experimental values for a wide range of organic molecules. mdpi.com

The predicted chemical shifts for the protons and carbons of the benzofuran ring, the acetonitrile moiety, and the methylene (B1212753) bridge can be used to assign the signals in an experimental NMR spectrum. Discrepancies between predicted and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally using methods like the Polarizable Continuum Model (PCM). mdpi.com

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar benzofuran structures found in the literature. nih.govmdpi.comacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values and would be refined by specific DFT/GIAO calculations for this molecule.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H2 (Benzofuran)7.6 - 7.8-
H3 (Benzofuran)6.7 - 6.9-
H4 (Benzofuran)7.4 - 7.6-
H6 (Benzofuran)7.2 - 7.4-
H7 (Benzofuran)7.5 - 7.7-
CH₂ (Methylene)3.8 - 4.220 - 25
C2 (Benzofuran)-145 - 150
C3 (Benzofuran)-105 - 110
C3a (Benzofuran)-128 - 132
C4 (Benzofuran)-120 - 125
C5 (Benzofuran)-130 - 135
C6 (Benzofuran)-110 - 115
C7 (Benzofuran)-122 - 127
C7a (Benzofuran)-154 - 158
CH₂ (Methylene)-20 - 25
CN (Nitrile)-115 - 120

Theoretical vibrational analysis provides the frequencies and intensities of the fundamental vibrational modes of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. DFT calculations are routinely used to compute these vibrational frequencies. dntb.gov.ua

For this compound, a frequency calculation would typically follow a geometry optimization at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The calculated vibrational modes can be animated to visualize the atomic motions associated with each frequency, aiding in the assignment of experimental spectral bands. epstem.net

Key vibrational modes for this compound would include:

C≡N stretch: A strong, characteristic band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹.

Aromatic C-H stretches: Occurring above 3000 cm⁻¹.

Aliphatic C-H stretches: From the methylene group, typically in the 2850-3000 cm⁻¹ region.

C=C stretches: From the benzofuran ring, in the 1450-1600 cm⁻¹ range. acs.org

C-O-C stretches: Associated with the furan (B31954) part of the benzofuran ring.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. This can be corrected by applying a scaling factor to the computed frequencies. epstem.net

The following table presents a hypothetical set of important calculated vibrational frequencies for this compound, based on known values for related functional groups and the benzofuran scaffold. nih.govacs.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are representative values and would be refined by specific DFT calculations for this molecule.)

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Activity
Aromatic C-H stretch3100 - 3000Medium to WeakStrong
Aliphatic CH₂ stretch (asym/sym)2960 - 2850MediumMedium
C≡N stretch2260 - 2240StrongMedium to Weak
Aromatic C=C stretch1600 - 1450Medium to StrongStrong
CH₂ bend (scissoring)1470 - 1440MediumMedium
Benzofuran ring breathing~1010MediumStrong

Molecular Dynamics Simulations (if relevant for larger systems involving the compound)

While molecular dynamics (MD) simulations are less commonly performed on small, isolated molecules like this compound itself, they become highly relevant when studying its interactions within a larger system. For instance, if this compound were being investigated for its biological activity, MD simulations would be crucial for understanding its binding to a target protein or enzyme. mdpi.com

In such a scenario, a molecular docking study would first be performed to predict the most likely binding pose of this compound within the active site of the macromolecule. nih.gov The resulting complex would then be subjected to an MD simulation, where the movements of all atoms in the system are calculated over time by solving Newton's equations of motion.

These simulations can provide valuable insights into:

The stability of the ligand-protein complex over time.

The specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the binding.

Conformational changes in both the ligand and the protein upon binding.

The role of solvent molecules in the binding process.

MD simulations can thus help to rationalize the biological activity of a compound and guide the design of new derivatives with improved potency and selectivity. mdpi.com

Applications As a Synthetic Building Block and Precursor

Precursor to Complex Heterocyclic Systems

The reactivity of the acetonitrile (B52724) moiety in 2-(1-benzofuran-5-yl)acetonitrile allows for its versatile use in the formation of various heterocyclic rings. This has been extensively explored in the development of new compounds with potential biological activities.

Synthesis of Pyrazole (B372694) Derivatives

The benzofuran (B130515) scaffold is a key component in many biologically active compounds. When fused with a pyrazole ring, the resulting derivatives have shown promise as antimicrobial and antioxidant agents. nih.govpreprints.org In a typical synthetic approach, 2-acetyl benzofuran, which can be derived from salicylaldehyde, undergoes a series of reactions including an aldol (B89426) condensation and a Claisen-Schmidt condensation with hydrazine (B178648) hydrate (B1144303) to yield benzofuran-based pyrazole analogues. nih.gov Another strategy involves the Vilsmeier-Haack reaction of a suitable benzofuran precursor to create a pyrazole-4-carbaldehyde, which can be further modified. preprints.org These synthetic routes highlight the utility of benzofuran derivatives as foundational structures for creating more complex, medicinally relevant pyrazole-containing molecules. nih.govpreprints.org

Recent research has also focused on designing novel pyrazole and benzofuran-based derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov These efforts underscore the continued interest in exploring the synergistic effects of combining these two important heterocyclic systems.

Formation of Pyrimidine (B1678525) and Thiazole (B1198619) Scaffolds

The versatility of benzofuran derivatives extends to the synthesis of other important heterocyclic systems like pyrimidines and thiazoles. For instance, benzofuran chalcones can be reacted with urea, thiourea, or guanidine (B92328) hydrochloride to produce a variety of substituted pyrimidines. nih.govresearchgate.net These reactions typically proceed through a condensation mechanism, leading to the formation of pyrimidin-2-ol, pyrimidin-2-thiol, or pyrimidin-2-amine analogs, respectively. nih.govresearchgate.net

Similarly, the synthesis of thiazole derivatives often involves the reaction of a carbothioamide with a suitable electrophile. mdpi.com While not directly starting from this compound, the principles of these cyclization reactions demonstrate how the core benzofuran structure can be incorporated into more complex thiazole and pyrimidine-containing molecules. The resulting compounds are of interest due to the wide range of biological activities associated with both thiazole and pyrimidine rings. mdpi.comnih.govresearchgate.net

Construction of Fused Benzofuran Systems

The benzofuran nucleus itself can be further elaborated to create fused heterocyclic systems. acs.orgnih.gov While the direct use of this compound in these specific reactions is not extensively documented in the provided results, the general strategies for synthesizing fused benzimidazoles from 1H-benzimidazole-2-acetonitriles can be conceptually applied. researchgate.net These methods often involve intramolecular cyclization reactions, where a reactive group on a side chain attached to the benzofuran ring reacts with a position on the benzofuran nucleus itself to form a new, fused ring. researchgate.net Such strategies are crucial for expanding the chemical space of benzofuran-based compounds and accessing novel molecular architectures.

Scaffold for Novel Organic Frameworks

The rigid and planar nature of the benzofuran moiety makes it an attractive building block for the construction of novel organic frameworks. While specific examples utilizing this compound as a direct precursor for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) were not found in the search results, the inherent properties of the benzofuran scaffold suggest its potential in this area. The ability to introduce functional groups at various positions on the benzofuran ring would allow for the creation of multitopic linkers essential for the assembly of extended porous structures.

Role in the Synthesis of Scaffolds for Material Science

The unique electronic and photophysical properties of benzofuran derivatives have led to their exploration in the field of material science.

Precursors for Organic Optoelectronic Materials

Benzofuran derivatives are recognized for their potential in developing organic materials for electronic and photonic applications. Specifically, benzofuran derivatives containing a thiophene (B33073) ring, such as benzothieno[3,2-b]benzothiophene (BTBT), have been instrumental in the creation of highly efficient organic photovoltaics and field-effect transistors. acs.orgnih.gov The synthesis of these materials often involves the strategic functionalization of the benzofuran core to tune its electronic properties and promote self-assembly into well-ordered structures. While the direct use of this compound in these specific applications is not explicitly detailed, its structure represents a modifiable platform for the synthesis of more complex benzofuran-based materials with tailored optoelectronic characteristics.

Intermediates for Advanced Polymeric Materials

The strategic incorporation of rigid heterocyclic structures into polymer backbones is a well-established method for developing high-performance materials with enhanced thermal stability, mechanical strength, and specific electronic or optical properties. The compound this compound serves as a versatile precursor for the synthesis of monomers that can be integrated into a variety of advanced polymeric systems. Its utility stems from the reactivity of both the nitrile group and the potential for further functionalization of the benzofuran ring system.

The primary route to transform this compound into a polymerizable monomer involves the chemical modification of its nitrile functional group. The hydrolysis of the nitrile group provides a direct pathway to the corresponding carboxylic acid, 2-(1-benzofuran-5-yl)acetic acid. This transformation is a fundamental and well-documented process in organic chemistry, typically achieved through heating under acidic or basic conditions. libretexts.orgchemistrysteps.comgoogle.comorganic-chemistry.org The resulting carboxylic acid is a key intermediate that can be used in polycondensation reactions.

Similarly, the reduction of the nitrile group can yield 2-(1-benzofuran-5-yl)ethylamine. This amine derivative introduces a nucleophilic functional group, making it a suitable monomer for the synthesis of polyamides and polyimides.

Table 1: Potential Monomers Derived from this compound

Precursor CompoundChemical TransformationResulting MonomerPotential Polymer Class
This compoundHydrolysis2-(1-benzofuran-5-yl)acetic acidPolyesters, Polyamides
This compoundReduction2-(1-benzofuran-5-yl)ethylaminePolyamides, Polyimides

Once converted into these monomeric forms, the benzofuran moiety can be incorporated into polymer chains, imparting unique properties to the resulting materials. Research has demonstrated that polymers containing benzofuran and its derivatives, such as benzofuro-benzofuran structures, exhibit excellent thermal stability. researchgate.net For instance, polyimides derived from benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride and various aromatic diamines have shown high glass transition temperatures (Tg > 296 °C) and degradation temperatures (T5 > 455 °C). researchgate.net

Furthermore, the integration of benzofuran units into conjugated polymers is a promising strategy for applications in organic electronics. ontosight.ai Benzodifuran-based polymers, for example, are being explored for use in organic photovoltaics. ontosight.ai The inherent planarity and electron-rich nature of the benzofuran ring system can facilitate π-π stacking and improve charge carrier mobility in these materials.

In the realm of thermoelectric materials, which can convert heat energy into electrical energy, composites made from benzothieno[3,2-b]benzofuran derivatives and single-walled carbon nanotubes have demonstrated enhanced thermoelectric performance. acs.orgnih.gov The introduction of the benzofuran structure can influence the electronic band gap and Seebeck coefficient of the composite material, leading to a higher power factor. acs.org For example, a composite of 50 wt% BTBF-2Br/SWCNT has shown a power factor of up to 169.70 ± 3.46 μW m⁻¹ K⁻². nih.gov

The development of cross-linked polymers with improved thermal conductivity is another area where benzofuran-containing monomers could be beneficial. A study on a poly(benzofuran-co-arylacetic acid) demonstrated that cross-linking with diamines could significantly increase the thermal conductivity of the polymer. nih.govmdpi.com This highlights the potential for creating materials suitable for heat management applications in electronics and other industries.

While direct polymerization of this compound has not been extensively reported, its conversion to key monomers like the corresponding carboxylic acid or amine opens up a wide range of possibilities for creating advanced polymers. The resulting materials, incorporating the rigid and electronically active benzofuran unit, are expected to find applications in high-temperature plastics, organic electronics, and thermoelectric devices.

Emerging Research Directions and Future Perspectives

Innovations in Synthesis Methodologies

The synthesis of benzofuran (B130515) derivatives, including 2-(1-benzofuran-5-yl)acetonitrile, is a dynamic area of research. Modern strategies are moving beyond traditional methods to embrace more efficient and versatile catalytic systems.

Recent developments have highlighted the use of transition-metal-induced catalysis, with palladium, copper, and rhodium-based catalysts being of significant interest. nih.govacs.org For instance, palladium and copper co-catalyzed Sonogashira coupling reactions have been effectively used to construct the benzofuran core. nih.govacs.org Rhodium-catalyzed multicomponent synthesis is another advanced approach for creating optically active benzofuran derivatives. acs.org

Researchers are also exploring catalyst-free synthesis methods. One such approach involves the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides, which proceeds through the formation of isomers and subsequent cyclization to form the aromatic ring. nih.gov Base-catalyzed methods, such as the Rap–Stoermer reaction using triethylamine, continue to be refined for the synthesis of specific benzofuran derivatives. nih.gov

A notable one-pot, three-step procedure has been developed for synthesizing 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, showcasing the ingenuity in creating complex molecules from simpler precursors. researchgate.net This method involves a Williamson ether synthesis, hydrolysis, and an intramolecular electrophilic cyclization. researchgate.net Microwave-assisted synthesis has also emerged as a valuable technique, offering advantages like shorter reaction times and high yields for certain benzofuran derivatives. nih.gov

Exploration of Novel Reactivity Pathways

The reactivity of the benzofuran scaffold is a key area of investigation, with studies focusing on creating new derivatives with potential biological activities. The nitrile group in this compound offers a versatile handle for various chemical transformations.

One area of exploration is the synthesis of hybrid molecules that combine the benzofuran moiety with other pharmacologically important scaffolds. For example, new benzofuran hybrids have been designed and synthesized as dual inhibitors of PI3K and VEGFR-2, which are important targets in cancer therapy. nih.govnih.gov Another study focused on creating novel benzofuran-azacyclic hybrids as potential agents for treating Alzheimer's disease by targeting AChE and BACE-1 enzymes. acs.org

The synthesis of 1,5-bis(1-benzofuran-2-yl) pentane-1,5-dione derivatives through the reaction of 2-acetyl benzofuran derivatives with aromatic aldehydes represents another novel reactivity pathway being explored. researchgate.net

Advanced Characterization and Spectroscopic Probes

The structural confirmation of newly synthesized this compound derivatives relies on a suite of advanced analytical techniques. These methods are crucial for unambiguously determining the chemical structure and purity of the compounds.

Standard characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecules. nih.govacs.orgnih.govcuestionesdefisioterapia.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition. acs.orgnih.govcuestionesdefisioterapia.com

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. nih.govacs.orgcuestionesdefisioterapia.com

X-ray Crystallography: This powerful technique provides the definitive three-dimensional structure of crystalline compounds. researchgate.net

These spectroscopic and analytical tools are indispensable for modern chemical research on benzofuran derivatives.

Computational Design and Prediction of Novel Derivatives

Computational chemistry plays an increasingly vital role in the design and prediction of novel derivatives of this compound. Molecular modeling software allows researchers to predict the binding affinity and interaction of designed compounds with biological targets before their actual synthesis. nih.govnih.gov

For instance, in the development of dual PI3K/VEGFR2 inhibitors, molecular docking studies were used to estimate the binding affinity of the synthesized benzofuran derivatives. nih.govnih.gov Similarly, in the design of anti-Alzheimer's agents, in silico studies were performed to understand the binding modes of novel benzofuran-azacyclic hybrids with their target enzymes. acs.org These computational approaches help in rational drug design and in prioritizing synthetic targets, thereby saving time and resources.

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of benzofuran derivatives to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

One promising green method is the use of whole-cell biocatalysts for the enantiopure production of benzofuran derivatives. For example, Lactobacillus paracasei has been used for the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to produce (S)-1-(benzofuran-2-yl)ethanol with high yield and enantiomeric excess. nih.gov This biocatalytic method operates in an aqueous medium under mild conditions, making it an environmentally friendly alternative to traditional chemical synthesis. nih.gov

Another sustainable approach involves the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity. nih.gov For example, a K₂CO₃-glycerol deep eutectic solvent has been used in the Willgerodt–Kindler reaction for thioamide formation in the synthesis of certain benzofuran derivatives. nih.gov One-pot synthesis methodologies also contribute to sustainability by reducing the number of reaction steps, solvent usage, and waste generation. researchgate.netdtu.dk

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-benzofuran-5-yl)acetonitrile, and how can reaction conditions be optimized?

  • Synthetic Routes :

  • Nitrile Introduction : Introduce the nitrile group via nucleophilic substitution or cyanation reactions. For example, Knoevenagel condensation or alkylation of benzofuran precursors with cyanide sources (e.g., KCN/NaCN) under controlled pH conditions .
  • Cyclization : Construct the benzofuran core using cyclization reactions of substituted phenols with α,β-unsaturated nitriles, often catalyzed by acids (e.g., H₂SO₄) or bases (e.g., NaOH) .
    • Optimization : Adjust temperature (60–120°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometry of reagents to maximize yield (typically 60–85%) and minimize side products like hydrolyzed amides or dimerized by-products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–7.5 ppm) and nitrile carbons (δ ~115–120 ppm) to confirm substitution patterns .
  • IR : Identify the nitrile stretch (~2240 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .
    • Crystallography : Use single-crystal X-ray diffraction (SHELX suite) to determine bond angles and packing structures. For example, SHELXL refines high-resolution data to confirm the planarity of the benzofuran ring and nitrile orientation .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound vary under different catalytic or solvent environments?

  • Catalytic Influence :

  • Palladium Catalysts : Enable cross-coupling reactions (e.g., Suzuki-Miyaura) by activating bromo-substituted benzofuran intermediates, with selectivity influenced by ligand choice (e.g., PPh₃ vs. bidentate ligands) .
  • Acid/Base Catalysis : Protic acids (HCl) promote electrophilic substitution at the benzofuran 5-position, while bases (NaH) facilitate deprotonation for nucleophilic attacks on the nitrile .
    • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions, whereas non-polar solvents (e.g., toluene) favor cycloaddition pathways .

Q. What strategies exist to resolve contradictions in reported biological activities of benzofuran-acetonitrile derivatives?

  • Data Reconciliation :

  • Structural Variants : Compare bioactivity across derivatives (e.g., 5-fluoro vs. 5-hydroxy substitutions) to isolate electronic effects on receptor binding .
  • Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) by controlling variables like pH, temperature, and solvent (DMSO concentration ≤1%) to reduce variability .
    • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, cross-validated with experimental IC₅₀ values .

Q. How can computational methods predict the reactivity and bioactivity of this compound derivatives?

  • Reactivity Prediction :

  • DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites (e.g., nitrile carbon vs. benzofuran oxygen) for reaction pathway analysis .
    • Bioactivity Profiling :
  • QSAR Models : Correlate substituent parameters (Hammett σ, LogP) with antimicrobial or anticancer activity to design optimized analogs .
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., CYP450 metabolism, blood-brain barrier penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.